molecular formula C11H9BrN2O2S B1420461 Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate CAS No. 1072944-52-5

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate

Cat. No. B1420461
M. Wt: 313.17 g/mol
InChI Key: BJJRSGFNTBHACP-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C11H9BrN2O2S . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a yield of 60% was achieved with a melting point of 200–202 °C . The compound was characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound has a boiling point of 484.7±35.0C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

1. Role in Liver Protection

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, as part of the thiazole family, has been studied for its protective effects against liver toxicity. Specifically, 2-alkyl- and 2-aryl-substituted thiazolidine-4(R)-carboxylic acids, a class similar to the compound , were evaluated for their ability to protect against acetaminophen-induced liver toxicity in mice (Nagasawa et al., 1984). These compounds, including variants such as 2(RS)-Methyl-thiazolidine-4(R)-carboxylic acid, demonstrated a protective effect, suggesting the potential of thiazole derivatives in mitigating liver damage.

2. Antioxidant and Anti-inflammatory Properties

Thiazole derivatives have shown promise in treating various conditions due to their antioxidant and anti-inflammatory properties. For example, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, a compound structurally related to methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, exhibited potential as an antidiabetic agent by raising insulin sensitivity and ameliorating oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats (Paudel et al., 2017). This suggests the therapeutic potential of thiazole derivatives in conditions characterized by oxidative stress and inflammation.

3. Orexin Receptor Antagonism

Compounds within the thiazole family, including those structurally related to methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, have been investigated for their role as orexin receptor antagonists. These compounds, such as SB-649868, have shown potential in the treatment of disorders like insomnia due to their ability to antagonize orexin receptors (Renzulli et al., 2011). This highlights the diverse therapeutic applications of thiazole derivatives in neural and sleep-related disorders.

4. Modulation of Lymphocyte Subsets and Immune Response

The immunomodulatory properties of thiazole derivatives have been demonstrated in studies where compounds such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, sharing a similar core structure with methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate, influenced lymphocyte subsets and enhanced the humoral immune response in SRBC-immunized mice (Drynda et al., 2015). This indicates the potential of thiazole derivatives in modulating immune functions, possibly offering therapeutic options for autoimmune diseases and vaccine enhancement.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJRSGFNTBHACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674763
Record name Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate

CAS RN

1072944-52-5
Record name Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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